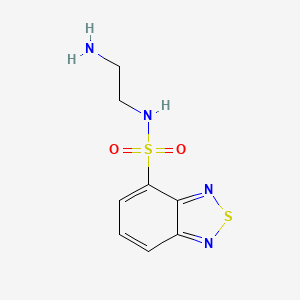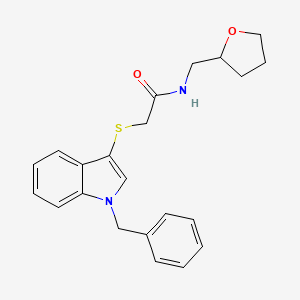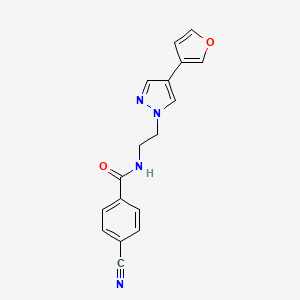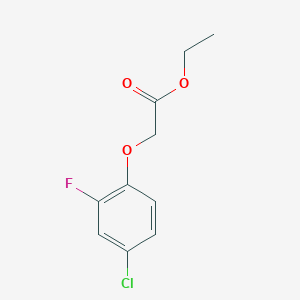
Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a unique chemical compound with a complex structure. It combines several functional groups, making it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize this compound, one might start with the formation of the oxadiazole ring through the reaction of appropriate hydrazides with carbon disulfide, followed by cyclization. The subsequent steps would involve the introduction of the trifluoromethyl group, followed by the piperidine moiety. Finally, the furan ring is appended via a suitable coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis might involve multi-step processes, including:
Preparation of starting materials at scale
Optimization of reaction conditions for each step
Use of catalysts to increase yield and reduce reaction times
Purification processes like recrystallization or chromatography to ensure product purity
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo several types of chemical reactions such as:
Oxidation: Can be carried out with agents like hydrogen peroxide, leading to changes in the furan ring.
Reduction: Using reagents like sodium borohydride, the ketone group can be reduced to alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution under certain conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents depending on the reaction.
Major Products Formed: The main products formed would depend on the specific reactions, often resulting in derivatives with modified functional groups which could be tailored for specific applications.
Aplicaciones Científicas De Investigación
This compound is versatile and finds application in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potentially used in drug design and development due to its bioactive functional groups.
Medicine: Could be explored for its pharmacological properties, such as binding affinity to certain receptors.
Industry: May serve as a building block for specialty chemicals or materials.
Mecanismo De Acción
Mechanism: The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the context.
Molecular Targets and Pathways: Potential targets include enzymes, receptors, or nucleic acids, influencing biochemical pathways. The exact mechanism would require specific studies but generally involves modifying the function of the target through binding or reaction.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Similar compounds may include those with trifluoromethyl groups or furan rings. For example:
Furan-2-yl(piperidin-1-yl)methanone
4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness: This compound's uniqueness lies in the combination of the furan ring with a trifluoromethyl-oxadiazole moiety, providing both rigidity and a distinct electronic profile useful in medicinal chemistry and material science.
By understanding the intricate details of Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, researchers can leverage its properties for innovative applications.
Propiedades
IUPAC Name |
furan-2-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c14-13(15,16)12-18-17-10(22-12)8-3-5-19(6-4-8)11(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVQZLRXGVFARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2937670.png)

![methyl (2Z)-3-(2-methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2937672.png)

![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)
![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)
![Ethyl 4-[(4-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2937677.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2937683.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2937684.png)
![N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2937686.png)
![N-ethyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2937687.png)
